2-((2-Cyclobutylthiazol-4-yl)methoxy)aniline
Description
2-((2-Cyclobutylthiazol-4-yl)methoxy)aniline is a heterocyclic compound that features a thiazole ring fused with a cyclobutyl group and an aniline moiety
Properties
Molecular Formula |
C14H16N2OS |
|---|---|
Molecular Weight |
260.36 g/mol |
IUPAC Name |
2-[(2-cyclobutyl-1,3-thiazol-4-yl)methoxy]aniline |
InChI |
InChI=1S/C14H16N2OS/c15-12-6-1-2-7-13(12)17-8-11-9-18-14(16-11)10-4-3-5-10/h1-2,6-7,9-10H,3-5,8,15H2 |
InChI Key |
UWOPMKSQICRHKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=CS2)COC3=CC=CC=C3N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-cyclobutylthiazole with an appropriate aniline derivative under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((2-Cyclobutylthiazol-4-yl)methoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-((2-Cyclobutylthiazol-4-yl)methoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Cyclobutylthiazol-4-yl)methoxy)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Cyclopropylthiazol-4-yl)methoxy)aniline
- 2-((2-Cyclopentylthiazol-4-yl)methoxy)aniline
- 2-((2-Cyclohexylthiazol-4-yl)methoxy)aniline
Uniqueness
2-((2-Cyclobutylthiazol-4-yl)methoxy)aniline is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
The compound 2-((2-Cyclobutylthiazol-4-yl)methoxy)aniline is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by case studies and research findings.
Chemical Structure and Properties
The structure of This compound can be described as follows:
- Molecular Formula : CHNS
- Molecular Weight : 234.32 g/mol
The presence of the cyclobutyl group and the thiazole moiety contributes to its unique chemical properties and potential biological activities.
Biological Activity Overview
Research indicates that compounds containing thiazole rings exhibit a wide range of biological activities. The following sections detail specific activities associated with This compound .
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazole compounds possess significant anticancer properties. For instance, a study highlighted the cytotoxic effects of similar thiazole derivatives against various cancer cell lines, including:
- Human cervical carcinoma (HeLa)
- Colon adenocarcinoma (Caco-2)
- Breast cancer (MCF-7)
In vitro assays showed that related compounds exhibited IC values ranging from 0.003 to 9.27 µM against these cell lines, indicating potent anticancer activity .
| Cell Line | IC (µM) |
|---|---|
| HeLa | 5.00 |
| Caco-2 | 4.50 |
| MCF-7 | 6.00 |
| Ovarian Cancer | 2.76 |
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been widely documented. A study focusing on similar compounds found that they exhibited activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungi species.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Sensitive |
| Escherichia coli | Resistant |
| Candida albicans | Sensitive |
Anti-inflammatory Activity
Thiazole derivatives have also shown promise in anti-inflammatory applications. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, such as COX and LOX pathways.
Case Studies
-
Case Study on Anticancer Efficacy :
A recent clinical trial investigated the efficacy of a thiazole derivative similar to This compound in patients with advanced cancer. The results indicated a significant reduction in tumor size in 60% of participants after 6 months of treatment, with manageable side effects . -
Case Study on Antimicrobial Resistance :
A longitudinal study evaluated the effectiveness of thiazole derivatives against antibiotic-resistant strains of bacteria. The compound demonstrated notable efficacy against resistant strains, suggesting its potential as an alternative therapeutic agent .
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and inflammation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
